Cas no 821-06-7 ((2E)-1,4-Dibromo-2-butene)
(2E)-1,4-Dibromo-2-butene Chemical and Physical Properties
Names and Identifiers
-
- trans-1,4-dibromo-2-butene
- (e)-1,4-dibromobut-2-ene
- 1,4-dibromo-2-butene
- (E)-1,4-Dibromo-2-butene
- 1,4-dibromo-, trans-
- Dibromobutene
- trans-1,4-Dibromobut-2-ene
- 1,4-trans-Dibromobutene-2
- 1,4-Dibromo-2-butene, E
- (2E)-1,4-Dibromo-2-butene
- (2E)-1,4-Dibromobut-2-ene
- 1,4-Dibromobut-2-ene
- 2-Butene, 1,4-dibromo-, (2E)-
- 1,4-DIBROMO-2-BUTYLENE
- TL 80
- 2-BUTENE, 1,4-DIBROMO-
- RMXLHIUHKIVPAB-OWOJBTEDSA-N
- 2-BUTENE, 1,4-DIBROMO-, trans-
- 2-Butene, 1,4-dibromo-, (E)-
- PubChem9987
- D
- Tran-1,4-Dibromo-2-Butylene
- (2E)-1,4-Dibromo-2-butene (ACI)
- 2-Butene, 1,4-dibromo-, (E)- (8CI)
- 2-Butene, 1,4-dibromo-, trans- (4CI)
- 1,4-Dibromo-(E)-2-butene
- 1,4-Dibromo-2-(E)-butene
- 1,4-Dibromo-trans-2-butene
- 1,4-trans-dibromo-2-butene
- BCP28223
- DTXSID8024941
- 2-01-00-00177 (Beilstein Handbook Reference)
- 30794-77-5
- EINECS 230-219-9
- BRN 1719694
- C4H6Br2
- NCGC00260276-01
- 1,4-dibromo-2-buten
- InChI=1/C4H6Br2/c5-3-1-2-4-6/h1-2H,3-4H2/b2-1
- EN300-304060
- BRN 1719696
- (E)-1,4-dibromo-but-2-ene
- EC 212-472-7
- Tox21_202728
- NCGC00091773-01
- AKOS015833855
- SCHEMBL137154
- D2944
- NS00003483
- trans 1,4-dibromobut-2-ene
- CAS-821-06-7
- SCHEMBL102759
- A19492
- MFCD00000249
- 6974-12-5
- EINECS 212-472-7
- CHEMBL1324439
- E-1,4-dibromobut-2-ene
- W-104187
- 821-06-7
- NSC 23187
- FS-4554
- 4-01-00-00791 (Beilstein Handbook Reference)
- trans-1,4-Dibromo-2-butene, 99%
- DTXCID804941
- LS-12982
- CS-0017873
- D72529
- EN300-106192
- F16803
- DB-027256
- STL280288
-
- MDL: MFCD00000249
- Inchi: 1S/C4H6Br2/c5-3-1-2-4-6/h1-2H,3-4H2/b2-1+
- InChI Key: RMXLHIUHKIVPAB-OWOJBTEDSA-N
- SMILES: C(/CBr)=C\CBr
- BRN: 1719696
Computed Properties
- Exact Mass: 211.88400
- Monoisotopic Mass: 211.883625
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 0
- Heavy Atom Count: 6
- Rotatable Bond Count: 2
- Complexity: 34.8
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 1
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 0
- Surface Charge: 0
- XLogP3: 2.1
Experimental Properties
- Color/Form: White or off white crystals.
- Density: 1.9393 (estimate)
- Melting Point: 48-51 °C (lit.)
- Boiling Point: 205 °C(lit.)
- Flash Point: Degrees Fahrenheit:235.4°F
Degrees Celsius:113°C - Refractive Index: 1.5361 (estimate)
- Water Partition Coefficient: Slightly soluble
- PSA: 0.00000
- LogP: 2.33240
- Solubility: Slightly soluble in water
(2E)-1,4-Dibromo-2-butene Security Information
-
Symbol:
- Signal Word:Danger
- Hazard Statement: H301,H314
- Warning Statement: P280,P301+P310,P305+P351+P338,P310
- Hazardous Material transportation number:UN 2923
- WGK Germany:2
- Hazard Category Code: 25-34
- Safety Instruction: S26-S28-S36/37/39-S45
- FLUKA BRAND F CODES:8-19
- RTECS:EM4725000
-
Hazardous Material Identification:
- HazardClass:8 (6.1)
- PackingGroup:II
- Storage Condition:2-8°C
- Risk Phrases:R23/25; R34
- Packing Group:III
- Safety Term:6.1(b)
(2E)-1,4-Dibromo-2-butene Customs Data
- HS CODE:2903399090
- Customs Data:
China Customs Code:
2903399090Overview:
2903399090. Fluorination of other acyclic hydrocarbons\Brominated or iodinated derivatives. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:5.5%. general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Summary:
2903399090. brominated,fluorinated or iodinated derivatives of acyclic hydrocarbons. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:5.5%. General tariff:30.0%
(2E)-1,4-Dibromo-2-butene Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | T121197-100g |
(2E)-1,4-Dibromo-2-butene |
821-06-7 | 99% | 100g |
¥102.90 | 2023-09-01 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | T121197-25g |
(2E)-1,4-Dibromo-2-butene |
821-06-7 | 99% | 25g |
¥32.90 | 2023-09-01 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | T121197-500g |
(2E)-1,4-Dibromo-2-butene |
821-06-7 | 99% | 500g |
¥412.90 | 2023-09-01 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | T121197-5g |
(2E)-1,4-Dibromo-2-butene |
821-06-7 | 99% | 5g |
¥29.90 | 2023-09-01 | |
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R009952-100g |
(2E)-1,4-Dibromo-2-butene |
821-06-7 | 99% | 100g |
¥113 | 2024-05-21 | |
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R009952-25g |
(2E)-1,4-Dibromo-2-butene |
821-06-7 | 99% | 25g |
¥38 | 2024-05-21 | |
| ChemScence | CS-0005942-500g |
(E)-1,4-Dibromobut-2-ene |
821-06-7 | 98.75% | 500g |
$95.0 | 2022-04-26 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | T55810-100g |
(E)-1,4-Dibromobut-2-ene |
821-06-7 | 98% | 100g |
¥71.0 | 2023-09-06 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | T55810-500g |
(E)-1,4-Dibromobut-2-ene |
821-06-7 | 98% | 500g |
¥305.0 | 2023-09-06 | |
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | D39207-25G |
(2E)-1,4-Dibromo-2-butene |
821-06-7 | 25g |
¥879.75 | 2023-11-09 |
(2E)-1,4-Dibromo-2-butene Production Method
Production Method 1
Production Method 2
Production Method 3
Production Method 4
Production Method 5
2.1 Reagents: Bromine Solvents: Acetic acid
Production Method 6
Production Method 7
Production Method 8
Production Method 9
Production Method 10
Production Method 11
(2E)-1,4-Dibromo-2-butene Raw materials
- cis-2-Butene-1,4-diol
- 2-Buten-1-ol, 4-bromo-, acetate, (2E)-
- tert-Butyl hypobromite
- 2-Butene, 1-bromo-4-(1,1-dimethylethoxy)-, (2E)-
(2E)-1,4-Dibromo-2-butene Preparation Products
(2E)-1,4-Dibromo-2-butene Suppliers
(2E)-1,4-Dibromo-2-butene Related Literature
-
Yi Cao,Yujiao Xiahou,Lixiang Xing,Xiang Zhang,Hong Li,ChenShou Wu,Haibing Xia Nanoscale, 2020,12, 20456-20466
-
Gaurav J. Shah,Eric P.-Y. Chiou,Ming C. Wu,Chang-Jin “CJ” Kim Lab Chip, 2009,9, 1732-1739
-
Jason Y. C. Lim,Yong Yu,Guorui Jin,Kai Li,Yi Lu,Jianping Xie Nanoscale Adv., 2020,2, 3921-3932
Additional information on (2E)-1,4-Dibromo-2-butene
Chemical Profile of (2E)-1,4-Dibromo-2-butene (CAS No. 821-06-7)
(2E)-1,4-Dibromo-2-butene, identified by the Chemical Abstracts Service Number (CAS No.) 821-06-7, is a significant organic compound with a unique molecular structure that has garnered attention in the field of synthetic chemistry and materials science. This compound belongs to the class of brominated alkenes, characterized by the presence of two bromine atoms substituting hydrogen atoms on a conjugated diene backbone. The (E)-configuration of the double bond imparts distinct electronic and steric properties, making it a versatile intermediate in organic synthesis.
The molecular formula of (2E)-1,4-Dibromo-2-butene is C₄H₄Br₂, reflecting its composition of four carbon atoms, four hydrogen atoms, and two bromine atoms. The conjugated system formed by the double bond and the bromine substituents enhances its reactivity, enabling diverse chemical transformations. These include addition reactions, polymerization processes, and functional group interconversions, which are pivotal in pharmaceutical and polymer chemistry.
In recent years, (2E)-1,4-Dibromo-2-butene has been explored for its potential applications in the development of advanced materials. Its ability to undergo controlled polymerization has led to the synthesis of novel polymers with tailored properties. For instance, researchers have investigated its use in creating conductive polymers that could find applications in organic electronics and photovoltaic devices. The bromine atoms serve as reactive sites for further functionalization, allowing for the introduction of additional groups that modulate material characteristics such as solubility, thermal stability, and mechanical strength.
The compound’s significance extends to the pharmaceutical industry, where it serves as a precursor in the synthesis of biologically active molecules. The bromine atoms can be selectively removed or replaced through various chemical reactions, enabling the construction of complex scaffolds found in drugs. For example, derivatives of (2E)-1,4-Dibromo-2-butene have been utilized in the preparation of antiviral and anti-inflammatory agents. The conjugated diene system allows for electronic tuning, which is crucial for optimizing drug-receptor interactions.
Recent advancements in catalytic methods have further highlighted the utility of (2E)-1,4-Dibromo-2-butene. Transition-metal-catalyzed reactions have enabled efficient transformations of this compound into more sophisticated structures. Palladium and copper catalysts, in particular, have been employed to facilitate cross-coupling reactions that introduce new functional groups or linkages. These methodologies have broadened the synthetic toolkit available to chemists working on drug discovery and material design.
The electronic properties of (2E)-1,4-Dibromo-2-butene also make it a candidate for optoelectronic applications. The conjugation between the double bond and bromine atoms can influence charge transport properties, making it relevant for organic semiconductors and light-emitting diodes (OLEDs). Research has demonstrated its incorporation into π-conjugated systems that exhibit desirable optoelectronic behaviors when integrated into device architectures.
In industrial settings, (2E)-1,4-Dibromo-2-butene is valued for its role as an intermediate in large-scale chemical processes. Its stability under various reaction conditions allows for seamless integration into multi-step synthetic routes without degradation. This reliability is essential for manufacturing high-value chemicals where yield and purity are critical factors.
The environmental impact of using (2E)-1,4-Dibromo-2-butene has also been considered in recent studies. Efforts have been made to develop greener synthetic pathways that minimize waste and reduce energy consumption. Solvent-free reactions and catalytic systems that promote high selectivity have been explored to enhance sustainability while maintaining efficiency.
Future research directions may focus on expanding the applications of (2E)-1,4-Dibromo-2-butene by exploring new reaction pathways or utilizing it in emerging fields such as nanotechnology or bioimaging. Its unique structural features offer opportunities for innovation across multiple disciplines.
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